N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is a synthetic organic compound characterized by its unique structural features, which include a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety. Its molecular formula is C₁₅H₁₁ClN₂O₄, and it has a molecular weight of approximately 318.71 g/mol. The compound is notable for its potential applications in both chemical synthesis and biological research, serving as an intermediate in the production of more complex organic molecules and as a tool in biochemical studies .
The primary application of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide in scientific research lies in the synthesis of nitropenzophenone derivatives. These compounds possess various properties, making them valuable in different scientific fields, including:
These reactions highlight the compound's versatility and potential utility in various synthetic pathways.
The biological activity of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is primarily linked to its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group may form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. Additionally, the nitrophenyl group may participate in redox reactions that affect cellular processes, making it valuable for studies involving enzyme inhibition and biochemical pathways .
The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide typically involves the following steps:
In industrial settings, similar methods may be adapted for larger-scale production using continuous flow reactors.
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide has several notable applications:
The interaction studies involving N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide focus on its mechanism of action against various biological targets. Its ability to form covalent bonds with proteins suggests potential roles in drug design and development. Research may explore how modifications to its structure affect its binding affinity and biological activity, providing insights into its therapeutic potential .
Similar compounds include:
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide stands out due to its specific chloroacetamide group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro counterparts. Each halogen substitution alters the compound's reactivity patterns and biological effects, making N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide particularly valuable for targeted applications in research and industry .
This comprehensive overview underscores the significance of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide in both chemical synthesis and biological research contexts.
The most established synthetic route for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide involves the direct acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride [6]. This pathway represents the foundational approach for preparing this chloroacetamide derivative and has been extensively studied for its reliability and synthetic utility.
The synthesis begins with the preparation of 2-amino-5-nitrobenzophenone through a multi-step protocol . The foundational intermediate is synthesized via acetylation of 4-nitroaniline using acetic anhydride in glacial acetic acid to form 4-nitroacetanilide . This protection step prevents unwanted side reactions during subsequent electrophilic substitutions. The protected amine then undergoes Friedel-Crafts benzoylation with benzoyl chloride in the presence of aluminum chloride as a catalyst . The reaction is conducted in anhydrous dichloromethane at 0-5°C to minimize side products, with the acetyl group directing benzoylation to the ortho position relative to the nitro group .
The final chloroacetylation step involves reacting 2-benzoyl-4-nitroaniline with chloroacetyl chloride in a dichloromethane solvent system . Triethylamine is added to neutralize hydrogen chloride generated during the reaction . The mixture is stirred at room temperature for 12-16 hours, followed by extraction and drying to isolate the crude product .
Table 1: Optimal Reaction Conditions for Chloroacetylation
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12-16 hours |
| Base | Triethylamine (1.2 equivalents) |
| Yield | 68-72% |
An alternative preparation method has been developed that utilizes 2-amino-5-nitrobenzophenone and chloroacetyl chloride as raw materials in an organic solvent under reflux conditions [6]. This method employs a mixed solvent system of cyclohexane and toluene with a volume ratio of 1:1-2 [6]. The raw material ratio of 2-amino-5-nitrobenzophenone to chloroacetyl chloride to organic solvent is optimized at 50 grams to 16-48.5 milliliters to 1000-2000 milliliters [6]. The acylation reaction is carried out under reflux for 1-3.5 hours, after which the temperature is reduced to room temperature [6]. The process includes filtration and washing the obtained filter residue with water until neutral, followed by drying to obtain the target compound [6].
Several alternative synthetic precursors have been explored for the preparation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, offering different strategic approaches to construct the target molecule [33] [34]. The exploration of alternative precursors has been driven by the need to improve yields, reduce reaction times, and enhance overall synthetic efficiency.
One notable alternative approach involves the use of substituted benzophenone derivatives as starting materials [33]. The McMurry reaction has been investigated as a coupling method for benzophenone derivatives, which can serve as intermediates in the synthesis pathway [33]. This reductive coupling reaction requires titanium chloride and a reducing agent, though it is recognized to have limitations in scope and versatility [33].
The synthesis of benzophenone derivatives through iron-mediated synthetic routes represents another alternative pathway [8]. Iron-mediated reactions provide unsymmetrically substituted benzophenones through a series of key steps involving eta6-2-chloro-carbomethoxybenzene-eta5-cyclopentadienyl iron hexafluorophosphate as a building block [8]. This approach utilizes reactions with substituted phenols to provide diaryl ether complexes, followed by hydrolysis and Friedel-Crafts conditions [8].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing benzophenone scaffolds [12]. The palladium-catalyzed approach uses phenylboronic acid derivatives and substituted benzoic anhydrides to produce substituted benzophenones [12]. This method offers advantages in terms of regioselectivity and functional group compatibility compared to traditional Friedel-Crafts methodologies.
Table 2: Alternative Synthetic Precursors and Their Applications
| Precursor Type | Reaction Method | Key Advantages | Reference |
|---|---|---|---|
| Benzophenone derivatives | McMurry coupling | Direct alkene formation [33] | [33] |
| Iron complexes | Iron-mediated reactions | Unsymmetric substitution [8] | [8] |
| Boronic acids | Palladium catalysis | High regioselectivity [12] | [12] |
| Arylsulfinates | Palladium catalysis | Functional group tolerance [3] | [3] |
Protecting group strategies play a crucial role in the synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, particularly when dealing with multifunctional intermediates that contain both nucleophilic and electrophilic centers [9] [13]. The implementation of appropriate protecting groups prevents unwanted side reactions and enables selective transformations at specific functional sites.
The most commonly employed protecting group strategy involves the acetylation of amine functionalities to render them non-nucleophilic during subsequent synthetic transformations [9] [13]. Acetyl groups serve as effective protecting groups because they are easily installed, inert to many reaction conditions, and can be selectively removed under mild conditions [9]. The acetylation process typically employs acetic anhydride or acetyl chloride in the presence of a base such as triethylamine [13].
For aniline derivatives, the protecting group strategy follows a systematic approach [13]. The amine is first capped with an acetyl group using acetic anhydride, making the nitrogen non-nucleophilic [13]. This protection enables subsequent reactions such as Friedel-Crafts acylation without interference from the amine functionality [13]. The protecting group can be removed under basic conditions using hydroxide in ethanol to recover the free amine [13].
Trityl-type protecting groups have been developed for selective protection of amino, hydroxyl, and sulfur groups in complex molecular frameworks [30]. Novel trityl derivatives, including 1-naphthyl-4,4'-dimethoxytrityl alcohol, provide enhanced selectivity for different nucleophilic centers [30]. These bulky protecting groups demonstrate preferential protection of amine groups over hydroxyl groups due to the superior nucleophilic properties of nitrogen [30].
Table 3: Protecting Group Strategies and Deprotection Conditions
| Protecting Group | Installation Conditions | Deprotection Method | Selectivity | Reference |
|---|---|---|---|---|
| Acetyl | Acetic anhydride/base [13] | Hydroxide/ethanol [13] | Amine selective [13] | [13] |
| Trityl | Trityl chloride/base [30] | Acid conditions [30] | Size selective [30] | [30] |
| Dimethoxytrityl | DMTr-Cl/base [30] | Perchloric acid [30] | Nucleophile selective [30] | [30] |
Green chemistry methodologies have revolutionized the synthesis of chloroacetamide derivatives, including N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, by introducing environmentally benign protocols that minimize waste generation and eliminate hazardous solvents [11] [36] [37]. These approaches align with the principles of sustainable chemistry while maintaining synthetic efficiency and product quality.
Water-based synthesis represents a significant advancement in green chemistry approaches for chloroacetamide formation [11]. The use of water as a solvent for the reaction between chloroacetyl chloride and various amines has been demonstrated to be both efficient and environmentally friendly [11]. This method provides moderate to good yields of chloroacetamide derivatives while eliminating the need for organic solvents [11]. The compounds are isolated by filtration as solids upon precipitation, simplifying the purification process [11].
Solvent-free synthesis protocols have emerged as particularly attractive green chemistry alternatives [37] [40]. The reaction of anilines with acetic anhydride under solvent-free conditions proceeds instantaneously without external heating and provides acetamide products in nearly quantitative yields [37]. This approach eliminates the environmental burden associated with organic solvents while reducing reaction times and simplifying workup procedures [37].
Metal-free bio-compatible synthesis conditions have been developed for the chemoselective N-chloroacetylation of amino compounds [36]. This methodology employs phosphate buffer systems to achieve highly selective chloroacetylation within 20 minutes [36]. The reaction conditions are optimized through systematic studies of buffer effects, and the method demonstrates excellent chemoselectivity, allowing anilines and aliphatic amines to be selectively acylated in the presence of alcohols and phenols [36].
Table 4: Green Chemistry Methodologies for Chloroacetamide Synthesis
| Method | Solvent System | Reaction Time | Yield Range | Environmental Benefits | Reference |
|---|---|---|---|---|---|
| Aqueous synthesis | Water [11] | Room temperature [11] | Moderate-good [11] | No organic solvents [11] | [11] |
| Solvent-free | None [37] | Instantaneous [37] | Quantitative [37] | Zero waste solvents [37] | [37] |
| Bio-compatible | Phosphate buffer [36] | 20 minutes [36] | High [36] | Neutral conditions [36] | [36] |
Microwave-assisted synthesis represents another green chemistry approach that enhances reaction efficiency while reducing energy consumption [18]. Microwave irradiation enables rapid heating and acceleration of chemical transformations, resulting in shorter reaction times and improved yields [18]. This technique has been successfully applied to acetamide derivative synthesis, demonstrating its potential for environmentally friendly synthetic protocols [18].
Catalyst development has played a pivotal role in advancing the synthetic methodologies for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide and related chloroacetamide derivatives [16] [17] [20] [28]. Modern catalytic approaches focus on improving reaction efficiency, selectivity, and environmental compatibility while reducing the need for stoichiometric reagents.
Palladium-based catalytic systems have emerged as powerful tools for amide formation and related transformations [17]. Palladium(0)-catalyzed carbonylative carbon-hydrogen activation enables the synthesis of amides and esters through domino reactions involving carbon-carbon bond activation, palladium migration, and carbonylation [17]. The use of triphenylphosphine as a ligand facilitates aminocarbonylation of sigma-alkylpalladium intermediates, leading to amide formation rather than alternative cyclization products [17].
Heterogeneous catalysts have been developed for acetamide derivative synthesis, offering advantages in terms of recyclability and ease of separation [28]. Sulfate-modified multiwalled carbon nanotubes and mesoporous carbon catalysts demonstrate catalytic activity in the synthesis of acetamide derivatives from aromatic acids and substituted aromatic amines [28]. The surface acidity of these catalysts, measured at 0.82 and 1.75 millimoles per gram respectively, correlates with their catalytic performance [28].
Organic catalysts inspired by enzymatic systems have been developed as environmentally friendly alternatives to traditional metal catalysts [16]. These bio-inspired catalytic systems are cheaper, more stable, safer, and more environmentally friendly than conventional metal catalysts [16]. They encourage substrate molecules to react through electron donation mechanisms, expanding the range of products that can be synthesized while maintaining high selectivity [16].
Table 5: Catalyst Systems for Acetamide Synthesis
| Catalyst Type | Active Species | Surface Acidity | Recyclability | Yield Performance | Reference |
|---|---|---|---|---|---|
| Pd-based | Pd(PPh₃)₄ [17] | N/A | Limited [17] | High selectivity [17] | [17] |
| Carbon nanotubes | S-MWCNT [28] | 0.82 mmol/g [28] | 5 cycles [28] | Moderate [28] | [28] |
| Mesoporous carbon | S-MC [28] | 1.75 mmol/g [28] | Non-recyclable [28] | Higher yield [28] | [28] |
| Organic systems | Enzyme-inspired [16] | Variable [16] | High [16] | Selective [16] | [16] |
Copper-based catalytic systems have been investigated for benzophenone derivative synthesis through Friedel-Crafts benzoylation reactions [39]. Copper triflate serves as an effective catalyst for the benzoylation of acetanilide derivatives, followed by hydrolysis to remove protecting groups [39]. This approach provides access to aminobenzophenone derivatives through a three-step catalytic sequence involving amide formation, benzoylation, and deprotection [39].
Flow chemistry applications have transformed the synthesis of pharmaceutical intermediates, including N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, by enabling continuous processing with enhanced control over reaction parameters [14] [15] [19]. This technology offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.
Continuous flow chemistry involves the continuous movement of reactants through reactor systems to produce products in a steady-state manner [14] [15]. Unlike traditional batch chemistry, flow systems utilize continuous streams of reactants and intermediates, allowing for constant input and output [14]. This approach provides superior reaction control, increased process safety, and lower development costs compared to batch-based methods [14].
Microreactor technology represents a specialized application of flow chemistry that offers exceptional control over reaction conditions [15] [38]. Microreactors feature small internal volumes and high surface-to-volume ratios that enable rapid mixing, enhanced heat transfer, and intensified mass transfer [15]. These characteristics result in improved temperature control, particularly beneficial for exothermic reactions, and often lead to better product quality and higher yields [15].
The implementation of flow chemistry in pharmaceutical manufacturing has been demonstrated by major companies including Pfizer, BASF, Roche, Eli Lilly, GSK, and Novartis [14]. These organizations have published case studies showcasing successful implementation of continuous flow technologies with telescopic methods in their manufacturing processes [14]. The telescopic approach allows for direct connection of multiple reaction steps, eliminating intermediate isolation and purification steps [14].
Table 6: Flow Chemistry Advantages for Acetamide Synthesis
| Parameter | Batch Process | Flow Process | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction control | Limited [14] | Enhanced [14] | Significant [14] | [14] |
| Process safety | Standard [14] | Improved [14] | Higher [14] | [14] |
| Heat transfer | Conventional [15] | Enhanced [15] | Superior [15] | [15] |
| Residence time | Variable [15] | Controlled [15] | Precise [15] | [15] |
| Scale-up issues | Present [19] | Minimized [19] | Reduced [19] | [19] |
Advanced flow reactor designs provide alternatives for mixing-limited reactions that are challenging in batch reactors [15]. The ability to maintain improved mixing and heat transfer characteristics during scale-up minimizes traditional scale-up challenges [19]. Flow chemistry enables processing of exothermic synthetic steps that may not be feasible in batch reactors due to safety considerations [15].
Industrial process development for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide synthesis requires comprehensive evaluation of multiple factors including reaction kinetics, heat transfer, mass transfer, and safety considerations [21] [22] [24]. The transition from laboratory-scale synthesis to industrial production involves systematic optimization of process parameters to ensure consistent product quality and economic viability.
The scale-up methodology for chemical processes follows established principles that guarantee product quality and quantity while maintaining system integrity [22]. The selection of appropriate synthesis routes must consider energy efficiency, production time, environmental impact, and cost-effectiveness [22]. The chosen process must handle mass production requirements and possess the potential for scaling output when demand increases [22].
Reaction kinetics play a fundamental role in industrial process development, requiring thorough evaluation of variables that influence reaction rates [22]. The optimization process may warrant the use of catalysts to increase reaction rates or the implementation of strategies to minimize by-product formation and maximize production efficiency [22]. Understanding the kinetics enables precise control over reaction parameters during scale-up.
Heat management represents a critical aspect of industrial process development, particularly for exothermic reactions involved in chloroacetamide synthesis [22]. Mass production generates increased heat compared to laboratory-scale reactions, necessitating robust cooling systems and heat dissipation strategies [22]. The system must be designed to handle elevated heat production while maintaining optimal reaction temperatures [22].
Table 7: Industrial Process Development Parameters
| Parameter | Laboratory Scale | Industrial Scale | Scaling Considerations | Reference |
|---|---|---|---|---|
| Heat generation | Minimal [22] | Significant [22] | Cooling requirements [22] | [22] |
| Mixing efficiency | Manual control [22] | Automated systems [22] | Uniformity maintenance [22] | [22] |
| Safety requirements | Basic protocols [22] | Comprehensive systems [22] | Risk assessment [22] | [22] |
| Quality control | Batch analysis [22] | Continuous monitoring [22] | Real-time assessment [22] | [22] |
Process optimization involves systematic evaluation of all production unit components through simulation studies to assess potential outcomes [22]. Safety measures must be comprehensively evaluated and enforced, with particular attention to component assessment and risk mitigation strategies [22]. The development process includes extensive safety testing to ensure operational safety at industrial scales [22].
Economic feasibility analysis for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide manufacturing involves comprehensive evaluation of capital expenditures, operating costs, and overall economic viability compared to alternative production methods [23] [25] [27]. This analysis encompasses multiple economic factors that determine the commercial viability of different synthetic approaches.
Continuous manufacturing processes demonstrate significant economic advantages over traditional batch production methods for pharmaceutical intermediates [23] [25]. Capital expenditures for continuous production are estimated to be 20-76% lower than batch processes, depending on drug loading, key intermediate costs, and specific process configurations [23]. Operating expenditures show variation ranging from 40% lower to 9% higher, depending on specific process parameters [23].
The economic analysis methodology follows a systematic four-step process including process flow definition, material balance performance, capital cost estimation, and operating cost evaluation [25]. This comprehensive approach enables accurate comparison between continuous and batch manufacturing processes for specific pharmaceutical products [25]. The analysis considers factors such as equipment costs, labor requirements, materials handling, and facility requirements [25].
Table 8: Economic Comparison of Manufacturing Approaches
| Cost Component | Batch Process | Continuous Process | Savings Range | Reference |
|---|---|---|---|---|
| Capital expenditure | Baseline [23] | Reduced [23] | 20-76% lower [23] | [23] |
| Operating costs | Baseline [23] | Variable [23] | 40% lower to 9% higher [23] | [23] |
| Labor requirements | High [25] | Reduced [25] | Significant [25] | [25] |
| Materials handling | Complex [25] | Simplified [25] | Substantial [25] | [25] |
| Working capital | Higher [25] | Lower [25] | Improved [25] | [25] |
Feasibility studies for pharmaceutical manufacturing facilities encompass technical, economic, legal, operational, and temporal feasibility assessments [27]. Technical feasibility focuses on technical aspects of the manufacturing plan, while economic feasibility examines financial aspects including profitability analysis [27]. The feasibility study process includes market research, technical review, cost estimation, profitability analysis, risk assessment, and final report compilation [27].
Cost-benefit analysis considers multiple performance characteristics including capital investment, operating costs, throughput time, and working capital requirements [25]. Even when yields in continuous processes are lower than batch processes, economic savings can be achieved due to labor cost reductions, simplified materials handling, lower capital expenditures, and other operational advantages [23].
Continuous flow manufacturing represents a paradigm shift in pharmaceutical production that offers substantial advantages for the synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide and related compounds [14] [19] [25]. This manufacturing approach provides enhanced process control, improved safety profiles, and economic benefits compared to traditional batch production methods.
The implementation of continuous flow manufacturing involves sophisticated reactor design and process control systems that enable precise management of reaction parameters [19]. Microstructured devices with small internal volumes and high surface-to-volume ratios provide exceptional transport capabilities for rapid mixing, enhanced heat transfer, and intensified mass transfer [19]. These characteristics enable controlled process conditions, high flow rates, and high mass throughput [19].
Fluid dynamics play a crucial role in determining the characteristics of continuous flow equipment, including pressure loss, heat-transfer characteristics, residence time, and mixing time [19]. The high surface-area-to-volume ratio compared to batch reactors enables superior temperature control, particularly beneficial for exothermic reactions typical in chloroacetamide synthesis [19]. This improved temperature control enhances processing conditions and product quality [19].
Scale-up advantages of continuous flow manufacturing include maintained mixing and heat transfer characteristics, minimizing traditional scale-up challenges associated with batch processes [19]. The technology enables bulk chemistry processes to achieve high production capacities while maintaining process efficiency [19]. Continuous operations allow for sustained high-volume production with consistent product quality [19].
Table 9: Continuous Flow Manufacturing Performance Metrics
| Performance Metric | Batch Manufacturing | Continuous Flow | Improvement | Reference |
|---|---|---|---|---|
| Temperature control | Variable [19] | Enhanced [19] | Superior [19] | [19] |
| Mixing efficiency | Scale-dependent [19] | Consistent [19] | Maintained [19] | [19] |
| Heat transfer | Limited [19] | Optimized [19] | Improved [19] | [19] |
| Throughput time | Extended [25] | Reduced [25] | Significant [25] | [25] |
| Process control | Manual [19] | Automated [19] | Enhanced [19] | [19] |
The business impact of continuous manufacturing demonstrates clear advantages in multiple performance characteristics [25]. Continuous processes show improvements in capital investment requirements, operating cost structures, throughput time efficiency, and working capital requirements compared to batch alternatives [25]. These advantages make continuous flow manufacturing an attractive option for pharmaceutical intermediate production [25].
The molecular architecture of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide features multiple electron-withdrawing and electron-donating functional groups that collectively determine its electronic properties and reactivity profile [1] [2]. The compound exhibits a complex electronic structure with a molecular formula of C15H11ClN2O4 and a molecular weight of 318.71 g/mol [1].
The nitro group positioned at the para location (4-position) serves as the primary electron-withdrawing substituent, exerting strong inductive and mesomeric effects [2]. This functional group contributes significantly to the compound's electronic properties by withdrawing electron density from the aromatic system through both inductive effects (σ-withdrawal) and resonance effects (π-withdrawal) . The nitro group's electron-withdrawing capacity is quantified by its high electronegativity and the presence of the N=O double bonds, which create a significant dipole moment and reduce the electron density of the aromatic ring [2].
The benzoyl group at the ortho position (2-position) introduces additional complexity through its dual electronic effects . While the carbonyl carbon exhibits electron-withdrawing properties through inductive effects, the phenyl ring can participate in electron-donating resonance interactions . This structural feature creates a distinctive electronic environment that influences both the reactivity and the overall molecular geometry of the compound [1].
The chloroacetamide moiety represents a critical functional group that combines the electron-withdrawing properties of the chlorine atom with the amide linkage . The chlorine atom's high electronegativity (3.0 on the Pauling scale) creates a polarized carbon-chlorine bond, making the adjacent carbon highly electrophilic and susceptible to nucleophilic attack . The amide group contributes to the compound's electronic properties through resonance stabilization, where the nitrogen lone pair can delocalize into the carbonyl π-system [5].
Table 1: Physical and Chemical Properties of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H11ClN2O4 | PubChem 2.2 |
| Molecular Weight | 318.71 g/mol | PubChem 2.2 |
| CAS Number | 20821-91-4 | CAS Common Chemistry |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide | Lexichem TK 2.7.0 |
| XLogP3-AA | 3.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Exact Mass | 318.0407345 Da | PubChem 2.2 |
| Topological Polar Surface Area | 92 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 22 | PubChem |
| Complexity | 432 | Cactvs 3.4.8.18 |
| Melting Point (°C) | 172-173.6 | ACE Biolabs |
| Appearance | White crystal powder | ACE Biolabs |
| Purity (HPLC) | ≥98% | Literature |
| InChI Key | ZHJLHAOWFYEIOC-UHFFFAOYSA-N | InChI 1.07.2 |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N+[O-])NC(=O)CCl | OEChem 2.3.0 |
The compound's electronic properties are further characterized by its XLogP3-AA value of 3.4, indicating moderate lipophilicity [1]. The topological polar surface area of 92 Ų reflects the contribution of polar functional groups, including the nitro group, amide carbonyl, and benzoyl carbonyl [1]. These electronic properties collectively influence the compound's solubility, membrane permeability, and interaction with biological targets [6].
The structure-activity relationships of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide are governed by the specific positioning and electronic effects of its functional groups . The para-nitro substitution pattern is particularly significant, as it optimizes the electronic activation of the aromatic system while maintaining appropriate steric accessibility for molecular interactions [7].
The ortho-benzoyl substitution creates a unique steric and electronic environment that influences both the compound's reactivity and its biological activity . This positioning results in potential intramolecular interactions between the benzoyl carbonyl and the adjacent amide nitrogen, which can stabilize specific conformational states and influence the compound's binding properties [8]. Studies on related compounds have demonstrated that the dihedral angle between aromatic rings in similar structures typically ranges from 65-67°, indicating significant non-planarity that affects molecular recognition [9].
The chloroacetamide functionality serves as a key pharmacophore element, providing both electrophilic reactivity and hydrogen bonding capability . The chlorine atom's position creates a reactive site for nucleophilic substitution reactions, while the amide group can participate in hydrogen bonding interactions with biological targets . Research has shown that compounds with this structural motif can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues, leading to enzyme inhibition .
Table 2: Functional Group Analysis and Electronic Properties
| Functional Group | Position | Electronic Effect | Contribution to Reactivity |
|---|---|---|---|
| Amide (Secondary) | Central linker | Electron-withdrawing (resonance) | Hydrogen bonding, planarity |
| Nitro Group | Para position (4-position) | Strong electron-withdrawing | Electrophilic activation, dipole |
| Benzoyl Group | Ortho position (2-position) | Electron-withdrawing (inductive) | Steric hindrance, conjugation |
| Chloroacetyl Group | N-terminal | Electron-withdrawing (inductive) | Nucleophilic substitution site |
| Aromatic Ring (Benzene) | Benzoyl moiety | Electron-donating (resonance) | π-π stacking interactions |
| Aromatic Ring (Substituted Benzene) | Central phenyl ring | Electron-withdrawing (overall) | Aromatic substitution reactions |
The structure-activity relationships are further influenced by the compound's ability to undergo metabolic transformations [10]. The nitro group can be reduced to amino derivatives under biological conditions, potentially altering the compound's pharmacological properties [11] [10]. The chloroacetamide moiety can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to the formation of stable covalent adducts .
The hydrogen bonding network of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide plays a crucial role in determining its solid-state structure, solution behavior, and biological interactions [8]. The compound possesses one hydrogen bond donor (the amide N-H) and four hydrogen bond acceptors (two oxygen atoms from the nitro group, one oxygen from the benzoyl carbonyl, and one oxygen from the amide carbonyl) [1].
Intramolecular hydrogen bonding is a significant feature of this compound's structure [8]. Crystallographic studies on related compounds have revealed the formation of six-membered hydrogen-bonded rings through N-H···O interactions between the amide proton and the benzoyl carbonyl oxygen [8]. This intramolecular hydrogen bond contributes to the planar conformation of the acetamido group relative to the central benzene ring, with dihedral angles typically ranging from 7-12° [8].
The intermolecular hydrogen bonding patterns in the solid state involve multiple weak interactions that stabilize the crystal lattice [12] [8]. C-H···O interactions between aromatic protons and carbonyl oxygen atoms create extended networks that influence the compound's physical properties [8]. Additionally, C-H···Cl interactions involving the chlorine atom contribute to the overall packing arrangement [8].
Table 3: Reactivity Analysis and Mechanistic Pathways
| Reaction Type | Reactive Site | Mechanism | Products |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Chloroacetyl carbon | Direct displacement of Cl⁻ | Substituted acetamides |
| Reduction of Nitro Group | Nitro group (-NO2) | Multi-electron reduction | Amino derivatives |
| Amide Hydrolysis | Amide carbonyl | Nucleophilic addition-elimination | Carboxylic acids + amines |
| Aromatic Nucleophilic Substitution | Aromatic carbon ortho/para to NO2 | Addition-elimination via Meisenheimer complex | Substituted aromatics |
| Electrophilic Aromatic Substitution | Benzene ring | Addition-elimination | Electrophilically substituted aromatics |
| Hydrogen Bonding Formation | Amide N-H and carbonyl oxygen | Intermolecular association | Hydrogen-bonded complexes |
The hydrogen bonding network analysis reveals that the compound's topological polar surface area of 92 Ų is primarily contributed by the hydrogen bonding functional groups [1]. This parameter is critical for predicting the compound's membrane permeability and bioavailability [6]. The strategic positioning of hydrogen bond acceptors and donors creates opportunities for specific interactions with biological targets, particularly enzymes and receptors that contain complementary hydrogen bonding sites .
The reactive sites of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide are characterized by their distinct electronic environments and accessibility to nucleophilic or electrophilic attack . The primary reactive site is the chloroacetyl carbon, which exhibits high electrophilicity due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group .
Nucleophilic substitution reactions at the chloroacetyl carbon proceed via an SN2 mechanism, with the chlorine atom serving as the leaving group [5] . The reaction kinetics are influenced by the steric environment around the reactive carbon and the nucleophilicity of the attacking species [5]. Common nucleophiles that react at this site include azide ions, thiols, and amines, leading to the formation of diverse substituted acetamides .
The nitro group represents another significant reactive site, particularly for reduction reactions [11] [10]. The nitro group can undergo multi-electron reduction to form amino derivatives through various mechanisms, including catalytic hydrogenation, metal hydride reduction, and electrochemical reduction [11] [10]. The reduction process typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amino product [11].
Aromatic nucleophilic substitution can occur at positions ortho and para to the nitro group, facilitated by the strong electron-withdrawing effect of the nitro substituent [15] [7]. These reactions proceed through the formation of Meisenheimer complexes, negatively charged intermediates that are stabilized by the electron-withdrawing groups [15] [16]. The reaction rates are significantly enhanced by the presence of the nitro group, which activates the aromatic ring toward nucleophilic attack [7].
Table 4: Structure-Activity Relationships
| Structural Feature | Effect on Activity | Biological Relevance | Chemical Consequence |
|---|---|---|---|
| Nitro group at para position | Electron-withdrawing activation | Enhanced binding affinity | Increased acidity of adjacent protons |
| Benzoyl group at ortho position | Steric hindrance and electronic effects | Selectivity determinant | Reduced nucleophilicity of amine |
| Chloroacetamide moiety | Electrophilic reactivity | Covalent modification potential | Susceptibility to nucleophilic attack |
| Planar amide conformation | Hydrogen bonding capability | Protein interaction geometry | Restricted rotation around C-N bond |
| Aromatic system conjugation | π-π stacking interactions | Membrane permeability | Extended conjugation system |
The amide carbonyl serves as both a reactive site and a directing group for other reactions [5]. Under acidic or basic conditions, the amide can undergo hydrolysis to yield carboxylic acid and amine products [5]. The planarity of the amide group, enforced by resonance interactions, influences the compound's overall geometry and its interactions with biological targets [8].
The benzoyl aromatic ring can participate in electrophilic aromatic substitution reactions, although these are less favorable due to the electron-withdrawing effects of the adjacent carbonyl group . The benzene ring can also engage in π-π stacking interactions with other aromatic systems, contributing to the compound's binding affinity for aromatic amino acid residues in proteins .